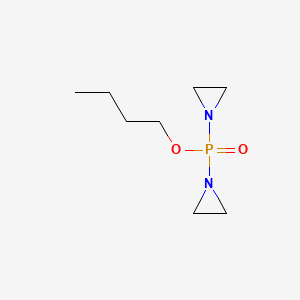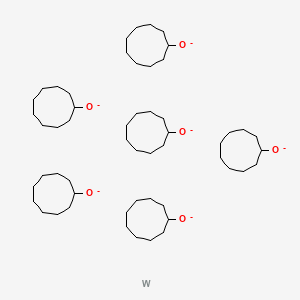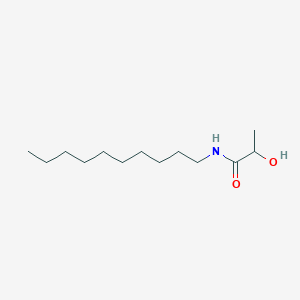
N-Decyl-2-hydroxy-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-2-hydroxy-propanamide: is an organic compound with the molecular formula C13H27NO2 . It is a member of the amide family, characterized by the presence of a decyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Decyl-2-hydroxy-propanamide can be synthesized through the reaction of decylamine with 2-hydroxypropanoic acid . The reaction typically involves the formation of an amide bond between the amine group of decylamine and the carboxyl group of 2-hydroxypropanoic acid. This process can be catalyzed by dehydrating agents such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis , which allows for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Decyl-2-hydroxy-propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of N-Decyl-2-chloro-propanamide .
Scientific Research Applications
Chemistry: N-Decyl-2-hydroxy-propanamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial properties . It has shown activity against certain bacterial strains, making it a candidate for the development of new antibiotics .
Medicine: this compound is being explored for its potential use in drug delivery systems . Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability .
Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent . Its amphiphilic nature allows it to stabilize emulsions and improve the performance of various formulations .
Mechanism of Action
The mechanism by which N-Decyl-2-hydroxy-propanamide exerts its effects involves interactions with cell membranes and enzymes . The hydroxyl group can form hydrogen bonds with membrane lipids, disrupting their structure and leading to increased permeability. Additionally, the amide group can interact with enzymes , inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
- N-Decyl-2-oxo-propanamide
- N-Decyl-2-amino-propanamide
- N-Decyl-2-chloro-propanamide
Uniqueness: N-Decyl-2-hydroxy-propanamide stands out due to its hydroxyl group , which imparts unique chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
6280-24-6 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-decyl-2-hydroxypropanamide |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-11-14-13(16)12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16) |
InChI Key |
NUXGELRNTBNWTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


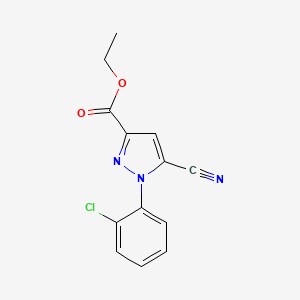
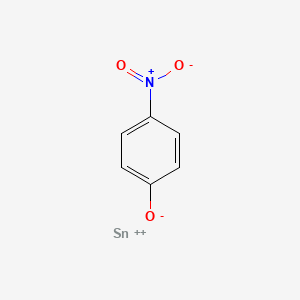
![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)

![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)

![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
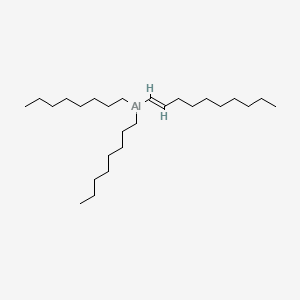
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)


